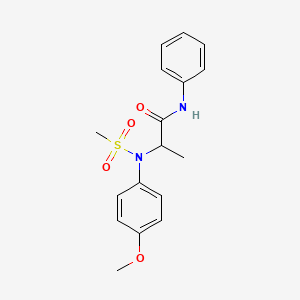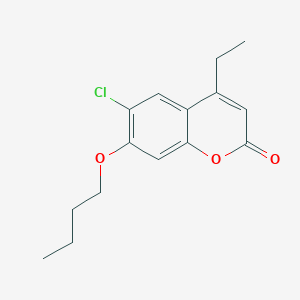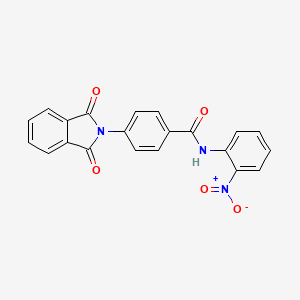![molecular formula C20H29NO B5091418 4-[3-(2-adamantylamino)butyl]phenol](/img/structure/B5091418.png)
4-[3-(2-adamantylamino)butyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-adamantylamino)butyl]phenol, also known as ADB-Butinaca, is a synthetic cannabinoid that has gained significant attention in the scientific research community due to its potential therapeutic properties. This compound belongs to the group of compounds known as designer drugs, which are synthesized to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.
作用機序
The mechanism of action of 4-[3-(2-adamantylamino)butyl]phenol is not fully understood, but it is believed to act as a partial agonist of the CB1 and CB2 receptors in the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and immune function. By binding to these receptors, 4-[3-(2-adamantylamino)butyl]phenol may modulate the activity of the endocannabinoid system and produce its therapeutic effects.
Biochemical and physiological effects
4-[3-(2-adamantylamino)butyl]phenol has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity, decrease inflammation, and reduce seizure activity. Additionally, it has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in regulating mood, appetite, and other physiological processes.
実験室実験の利点と制限
4-[3-(2-adamantylamino)butyl]phenol has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows researchers to study the effects of endocannabinoid system modulation in a controlled manner. Additionally, it has a long half-life and can be administered in a variety of ways, including orally, intravenously, and intraperitoneally.
However, there are also limitations to the use of 4-[3-(2-adamantylamino)butyl]phenol in lab experiments. Its synthetic nature means that it may not accurately mimic the effects of naturally occurring cannabinoids found in the cannabis plant. Additionally, its potency and selectivity may make it difficult to extrapolate findings to other compounds that modulate the endocannabinoid system.
将来の方向性
There are several potential future directions for research on 4-[3-(2-adamantylamino)butyl]phenol. One area of interest is its potential use as a treatment for psychiatric disorders such as anxiety and depression. Additionally, further research is needed to better understand its mechanism of action and how it modulates the endocannabinoid system. Finally, there is a need for more studies to evaluate the safety and efficacy of 4-[3-(2-adamantylamino)butyl]phenol in humans, which could pave the way for its use as a therapeutic agent in the future.
Conclusion
In conclusion, 4-[3-(2-adamantylamino)butyl]phenol is a synthetic cannabinoid that has gained significant attention in the scientific research community due to its potential therapeutic properties. Its synthesis method has been described in detail in the scientific literature, and it has been studied extensively for its potential use in the treatment of pain, inflammation, seizures, and psychiatric disorders. Its mechanism of action involves binding to the CB1 and CB2 receptors in the endocannabinoid system, and it produces a range of biochemical and physiological effects in animal models. While it has several advantages for use in lab experiments, there are also limitations to its use, and further research is needed to better understand its potential therapeutic properties and safety in humans.
合成法
The synthesis of 4-[3-(2-adamantylamino)butyl]phenol involves the reaction of 4-hydroxybenzaldehyde with 2-adamantylamine, followed by the addition of butylamine and the reduction of the resulting imine with sodium triacetoxyborohydride. This method has been described in detail in the scientific literature and has been used by several research groups to synthesize 4-[3-(2-adamantylamino)butyl]phenol for their studies.
科学的研究の応用
4-[3-(2-adamantylamino)butyl]phenol has been studied extensively for its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant effects in animal models. Additionally, it has been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders. 4-[3-(2-adamantylamino)butyl]phenol has also been used in research to better understand the endocannabinoid system and its role in various physiological processes.
特性
IUPAC Name |
4-[3-(2-adamantylamino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-13(2-3-14-4-6-19(22)7-5-14)21-20-17-9-15-8-16(11-17)12-18(20)10-15/h4-7,13,15-18,20-22H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWUGTIBJUYQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Adamantylamino)butyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isopropylglycinamide](/img/structure/B5091345.png)
![ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate](/img/structure/B5091346.png)
![4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5091352.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5091368.png)


![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5091408.png)

![methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-({[(diphenylmethyl)amino]carbonyl}amino)-5-oxopentanoate](/img/structure/B5091425.png)
![5-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5091431.png)
![2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5091432.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5091440.png)
![1-acetyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5091445.png)